molecular formula C9H8F3NO3 B1432461 2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 280566-46-3

2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No. B1432461
M. Wt: 235.16 g/mol
InChI Key: GJWQFCPQHPSNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid (ETCP) is a pyridine-based heterocyclic compound. It has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, which ETCP is a part of, is a key structural motif in active agrochemical and pharmaceutical ingredients . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular formula of ETCP is C9H8F3NO3. It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The molecular weight of ETCP is 235.16 g/mol. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

  • Ring-Chain Tautomerism and Synthetic Applications :

    • The compound has been studied for its ring-chain tautomerism, which is a reversible isomerization between different forms. This property is explored in the synthesis of derivatives with a 5-hydroxy-2-pyrazoline structure, which have potential uses in various chemical reactions (Pakalnis et al., 2014).
  • Metalation and Functionalization :

    • The compound has been subjected to metalation and subsequent functionalization, demonstrating its versatility in organic synthesis. This process allows for selective metalation and carboxylation at specific positions on the molecule, enabling the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
  • Use in High-Performance Liquid Chromatography :

    • It serves as a reagent for the preparation of carboxylic acid derivatives for spectrophotometric detection in high-performance liquid chromatography, a technique used in analytical chemistry (Yasaka et al., 1990).
  • Applications in Extractive Separation Techniques :

    • The compound is used as an intermediate in the synthesis of pharmaceuticals, herbicides, and metal salts. Its derivatives are studied in reactive extraction, a technique for separating compounds from mixtures, especially in processes like fermentation (Datta & Kumar, 2014).
  • Development of Functionalized Pyridinecarboxylic Acids :

    • Research has focused on developing methods for the functionalization of pyridinecarboxylic acids. This involves modifying the compound to create new substances with potential applications in various chemical industries (Cottet & Schlosser, 2004).
  • Use in Mass Spectrometry :

    • The compound is involved in the formation of ester derivatives used in mass spectrometry, an analytical technique for determining the mass-to-charge ratio of ions (Vatankhah & Moini, 1994).
  • Antimicrobial Activity Studies :

    • Derivatives of the compound have been synthesized and their antimicrobial activities have been tested, highlighting its potential use in the development of new antimicrobial agents (Patel, Agravat & Shaikh, 2011).

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . With ongoing research and development, it is expected that many novel applications of TFMP, including ETCP, will be discovered in the future .

properties

IUPAC Name

2-ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-7-5(8(14)15)3-4-6(13-7)9(10,11)12/h3-4H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWQFCPQHPSNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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